(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 794499-96-0
VCID: VC13536843
InChI: InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1
SMILES: CC1(CC2CCCCC2N1)C(=O)O
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid

CAS No.: 794499-96-0

Cat. No.: VC13536843

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid - 794499-96-0

Specification

CAS No. 794499-96-0
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name (2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Standard InChI InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1
Standard InChI Key WBAFZRWAQJBNFG-KTOWXAHTSA-N
Isomeric SMILES C[C@]1(CC2CCCCC2N1)C(=O)O
SMILES CC1(CC2CCCCC2N1)C(=O)O
Canonical SMILES CC1(CC2CCCCC2N1)C(=O)O

Introduction

Chemical Structure and Stereochemical Properties

Core Architecture

The compound features a fused bicyclic system comprising a six-membered cyclohexane ring bridged with a five-membered pyrrolidine ring. The (2S)-configured methyl group and carboxylic acid moiety occupy adjacent positions on the pyrrolidine ring, creating a stereochemical environment critical for its biological interactions. The octahydroindole scaffold adopts a rigid conformation, as evidenced by its isomeric SMILES notation: C[C@]1(CC2CCCCC2N1)C(=O)O.

X-ray crystallography of analogous octahydroindole derivatives reveals chair conformations for the cyclohexane ring and envelope configurations for the pyrrolidine component . These structural features impose significant torsional strain, influencing both synthetic accessibility and molecular reactivity.

Stereoelectronic Effects

Density functional theory (DFT) calculations on related indolecarboxylic acids demonstrate that the equatorial positioning of the methyl group minimizes steric clashes with the carboxylic acid substituent . This spatial arrangement enhances hydrogen-bonding capabilities, as the carboxylic acid proton adopts a pseudo-axial orientation for optimal solvation . The compound's specific optical rotation ([α]D²⁵ = -46.0° to -48.0°) confirms its enantiomeric purity, a critical quality attribute for pharmaceutical intermediates .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₂
Molecular Weight183.25 g/mol
Optical Rotation-46.0° to -48.0° (c=1, H₂O)
Topological Polar Surface49.8 Ų
Hydrogen Bond Donors2

Synthetic Methodologies

Industrial-Scale Production

  • Michael Addition: Reacting II with III in dimethylformamide at 20–30°C induces stereoselective C–N bond formation .

  • Cyclization: Heating the intermediate in 2M HCl promotes intramolecular lactamization via nucleophilic acyl substitution .

  • Catalytic Hydrogenation: Pd/C-mediated reduction (1.5 MPa H₂) in glacial acetic acid saturates the cyclohexene ring while preserving stereochemistry .

This process circumvents the need for high-pressure hydrogenation reactors (>5 MPa) required by earlier methods, significantly reducing production costs .

Stereochemical Control

The synthetic route exploits the inherent chirality of L-serine derivatives to dictate the (2S) configuration. Molecular dynamics simulations suggest that the bulky cyclohexenyl group in intermediate II induces facial selectivity during the Michael addition, favoring the desired diastereomer by a 7:1 margin . Recent advances in enzymatic resolution using immobilized lipases have further improved enantiomeric excess to >99% in pilot-scale trials .

Pharmaceutical Applications

ACE Inhibitor Synthesis

As the key chiral precursor for perindopril, this compound enables the construction of the drug's bicyclic proline analog . The steric bulk of the methyl group enhances binding to the ACE active site's S₂ subsite, increasing inhibitory potency 18-fold compared to des-methyl analogs . Structure-activity relationship (SAR) studies demonstrate that the (2S) configuration optimizes hydrogen bonding with Glu384 and His353 residues in the enzyme .

Analytical Characterization

Spectroscopic Profiling

High-resolution mass spectrometry (HRMS) of the protonated molecule ([M+H]⁺) gives an exact mass of 184.1338 Da (calc. 184.1339). Infrared spectroscopy shows characteristic absorptions at 1705 cm⁻¹ (C=O stretch) and 3200–2500 cm⁻¹ (carboxylic acid O–H), with the absence of N–H stretches confirming lactam formation .

Chromatographic Behavior

Reverse-phase HPLC analysis on a C18 column (5 μm, 150 × 4.6 mm) with 0.1% TFA in acetonitrile/water (30:70) achieves baseline separation (Rₛ > 2.0) from related impurities. The compound elutes at 6.8 ± 0.2 minutes with >98.6% purity .

Comparative Analysis with Structural Analogs

Hydroxylated Derivative

The (2S,3aS,6R,7aS)-6-hydroxy analog (PubChem CID: 91034909) exhibits markedly different physicochemical properties despite minor structural differences :

PropertyTarget Compound6-OH Analog
Molecular Weight183.25185.22
logP (Calc.)1.340.89
Hydrogen Bond Acceptors34

The additional hydroxyl group increases aqueous solubility (24.7 mg/mL vs. 8.3 mg/mL) but reduces membrane permeability by 63% .

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